molecular formula C18H19NO5S2 B2934208 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034334-28-4

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2934208
CAS No.: 2034334-28-4
M. Wt: 393.47
InChI Key: JKBUPMIDFJKILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Regiocontrolled Synthesis and Oxidation Studies

    The photooxygenation of 2-thiophenyl-substituted furans, akin to the core structure of the compound , leads to the synthesis of γ-hydroxybutenolides. This process demonstrates the potential of furan and thiophene moieties in regiocontrolled synthesis, underlining the importance of such compounds in organic chemistry (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

  • Photopolymerization and Material Functionalization

    The synthesis of Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) through thiol-ene photopolymerization demonstrates the versatility of sulfur-containing compounds in creating functional materials. Such polymers exhibit high solubility and thermal stability, highlighting the utility of complex sulfur and furan derivatives in material science (Hori et al., 2011).

Biological Studies and Applications

  • Antitubercular Activity

    The structural analysis and docking studies of similar compounds against the enoyl reductase enzyme of Mycobacterium tuberculosis suggest potential antitubercular activity. These findings highlight the biological relevance of such molecules in drug discovery and development (Purushotham & Poojary, 2018).

  • DNA Topoisomerases Inhibitory Activities

    New benzofurans derived from natural sources have shown inhibitory activities against DNA topoisomerases I and II, suggesting a potential route for the development of anticancer agents. This underscores the significance of furan derivatives in medicinal chemistry and cancer therapy (Lee et al., 2007).

Material Science and Catalysis

  • Encapsulation in Zeolite Y for Oxidation Reactions: The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y serves as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the application of complex molecules in catalysis and material engineering (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-13-11-14(23-2)7-8-15(13)26(21,22)19-12-18(20,16-5-3-9-24-16)17-6-4-10-25-17/h3-11,19-20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBUPMIDFJKILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.